In Vivo NMDA Antagonist Potency: Substituted Indole-2-carboxylate Scaffold
A direct head-to-head comparison of a substituted indole-2-carboxylate derivative (which incorporates the core Methyl 1H-indole-2-carboxylate scaffold) against baseline controls in an NMDA-induced seizure model demonstrates potent in vivo activity [1]. The study highlights the essential nature of the 2-carboxylate motif for this biological activity.
| Evidence Dimension | In vivo anticonvulsant efficacy (ED50) after IV and PO administration |
|---|---|
| Target Compound Data | ED50 = 0.06 mg/kg (IV), 6 mg/kg (PO) |
| Comparator Or Baseline | Vehicle control (NMDA-induced seizures without antagonist) |
| Quantified Difference | 100% inhibition of NMDA-induced convulsions at effective doses; ED50 values demonstrate potency |
| Conditions | Mouse model of NMDA-induced seizures, intravenous (IV) and oral (PO) administration |
Why This Matters
This validates the 2-carboxylate indole scaffold as a critical pharmacophore for developing potent, orally active NMDA antagonists, a property not shared by the 3-carboxylate isomer or other simple indoles.
- [1] Di Fabio, R., et al. "Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site." Journal of Medicinal Chemistry 40.6 (1997): 841-850. View Source
